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6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride

Catalog No.
S15803519
CAS No.
M.F
C10H7ClN2O3S
M. Wt
270.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfony...

Product Name

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride

IUPAC Name

6-diazo-5-hydroxy-5H-naphthalene-1-sulfonyl chloride

Molecular Formula

C10H7ClN2O3S

Molecular Weight

270.69 g/mol

InChI

InChI=1S/C10H7ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5,10,14H

InChI Key

FALJDJGJWQSYBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)Cl

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride is a chemical compound characterized by its molecular formula C10H7ClN2O3SC_{10}H_{7}ClN_{2}O_{3}S. It appears as a white to light-colored crystalline solid and is known for its sulfonyl chloride functional group, which contributes to its reactivity and utility in various

Due to the presence of the sulfonyl chloride group. Key reactions include:

  • Nucleophilic Substitution: The sulfonyl chloride can react with nucleophiles, leading to the formation of sulfonamides or other derivatives.
  • Hydrolysis: In the presence of water, the sulfonyl chloride can hydrolyze to form the corresponding sulfonic acid, releasing hydrochloric acid as a byproduct.
  • Coupling Reactions: It can undergo coupling with amines or alcohols, forming various functionalized products that are useful in synthetic organic chemistry .

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride exhibits biological activity that has been explored in medicinal chemistry. Its derivatives have shown potential as:

  • Antimicrobial Agents: Some studies suggest that compounds derived from this structure may possess antimicrobial properties.
  • Inhibitors: It has been investigated for its role as an inhibitor in certain enzymatic pathways, particularly those involving sulfonamide antibiotics .

The synthesis of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride typically involves several steps:

  • Starting Materials: The synthesis begins with naphthalene derivatives or their corresponding sulfonic acids.
  • Diazotization: A diazo compound is formed through the reaction with nitrous acid.
  • Sulfonylation: The introduction of the sulfonyl chloride group is achieved using chlorosulfonic acid or sulfur trioxide in an appropriate solvent.
  • Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity compound suitable for further applications .

The applications of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride span various fields:

  • Organic Synthesis: It serves as a key intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives are explored for potential therapeutic uses, particularly in antibiotic formulations.
  • Dye Manufacturing: The compound can be used in producing dyes due to its chromophoric properties .

Interaction studies involving 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride focus on its reactivity with biological molecules and other chemical entities. Research indicates that:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to active sites, affecting metabolic pathways.
  • Drug Formulation Compatibility: Studies assess how this compound interacts with excipients in drug formulations, influencing stability and bioavailability .

Several compounds share structural similarities with 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride. Here are a few notable examples:

Compound NameStructure/Functional GroupUnique Aspects
2-Diazo-1-naphthol-5-sulfonyl chlorideNaphthol derivativeKnown for its use in dye manufacturing
6-Diazo-5-hydroxy-naphthalene sulfonic acidHydroxy group instead of chlorideExhibits different biological activities
1-Naphthalenesulfonyl chlorideSulfonyl groupUsed primarily as a reagent in organic synthesis
6-Diazo-5-hydroxy-naphthaleneHydroxy and diazo groupsPotentially less reactive than its chlorinated counterpart

Uniqueness

The uniqueness of 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride lies in its combination of diazo and sulfonyl functionalities, which allows for diverse reactivity patterns not seen in simpler analogs. Its specific applications in pharmaceuticals and organic synthesis further distinguish it from similar compounds .

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

269.9865910 g/mol

Monoisotopic Mass

269.9865910 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

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